molecular formula C18H16N2O4 B5714148 2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide

2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide

Cat. No.: B5714148
M. Wt: 324.3 g/mol
InChI Key: XVASELFSPZVLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two furan rings and a phenyl group, which are connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide typically involves the following steps:

    Formation of 2-methylfuran-3-carboxylic acid: This can be achieved through the oxidation of 2-methylfuran using an oxidizing agent such as potassium permanganate.

    Amidation Reaction: The 2-methylfuran-3-carboxylic acid is then reacted with 3-amino-phenyl-2-methylfuran-3-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation Products: Furan-2,3-diones.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methylfuran-3-carboxamide: Lacks the phenyl group, resulting in different chemical properties.

    3-phenylfuran-2-carboxamide: Lacks the methyl group on the furan ring, affecting its reactivity.

    N-phenylfuran-3-carboxamide: Lacks the methyl group on the phenyl ring, altering its biological activity.

Uniqueness

2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-15(6-8-23-11)17(21)19-13-4-3-5-14(10-13)20-18(22)16-7-9-24-12(16)2/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASELFSPZVLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.